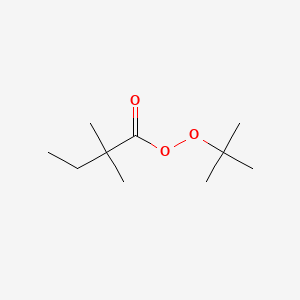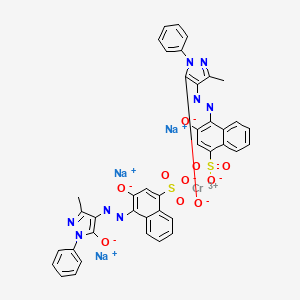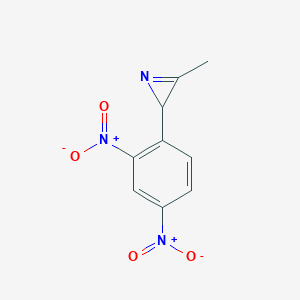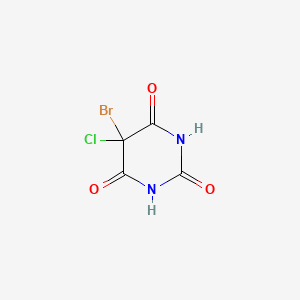
5-Bromo-5-chloro-6-hydroxy-dihydro-pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-5-chloro-6-hydroxy-dihydro-pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a dihydro-pyrimidine-2,4-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-5-chloro-6-hydroxy-dihydro-pyrimidine-2,4-dione typically involves the halogenation of a pyrimidine derivative. One common method includes the reaction of uracil with bromine and chlorine under controlled conditions to introduce the halogen atoms at the 5th position of the pyrimidine ring. The hydroxyl group is introduced through subsequent hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using bromine and chlorine gas in the presence of catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure the efficient conversion of starting materials to the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-5-chloro-6-hydroxy-dihydro-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form dihydro derivatives.
Hydrolysis: The compound can be hydrolyzed to introduce hydroxyl groups or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.
Oxidation Products: Oxidized derivatives with additional oxo groups.
Reduction Products: Reduced derivatives with additional hydrogen atoms.
Applications De Recherche Scientifique
5-Bromo-5-chloro-6-hydroxy-dihydro-pyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Bromo-5-chloro-6-hydroxy-dihydro-pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The presence of halogen atoms and hydroxyl groups enhances its binding affinity and specificity towards certain molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoro-6-hydroxy-dihydro-pyrimidine-2,4-dione: Similar structure with a fluorine atom instead of bromine and chlorine.
5-Iodo-6-hydroxy-dihydro-pyrimidine-2,4-dione: Contains an iodine atom instead of bromine and chlorine.
5-Methyl-6-hydroxy-dihydro-pyrimidine-2,4-dione: Contains a methyl group instead of halogen atoms.
Uniqueness
5-Bromo-5-chloro-6-hydroxy-dihydro-pyrimidine-2,4-dione is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these halogens with the hydroxyl group enhances its potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C4H2BrClN2O3 |
|---|---|
Poids moléculaire |
241.43 g/mol |
Nom IUPAC |
5-bromo-5-chloro-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C4H2BrClN2O3/c5-4(6)1(9)7-3(11)8-2(4)10/h(H2,7,8,9,10,11) |
Clé InChI |
GNBPCMOFSWCQGI-UHFFFAOYSA-N |
SMILES canonique |
C1(=O)C(C(=O)NC(=O)N1)(Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


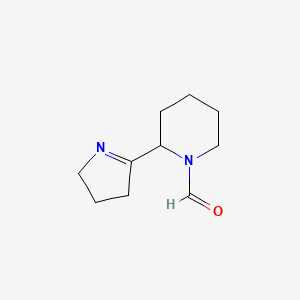
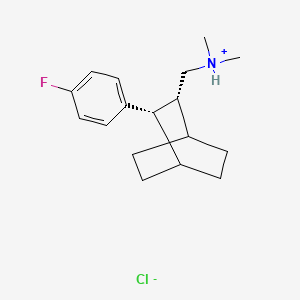


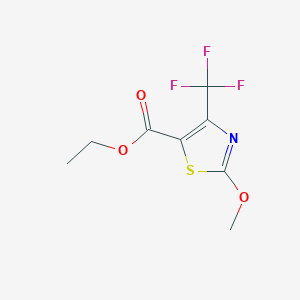
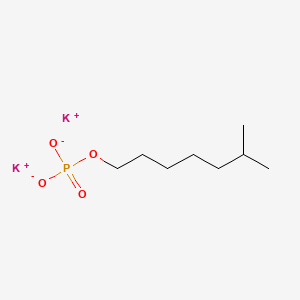
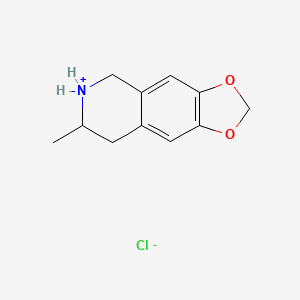
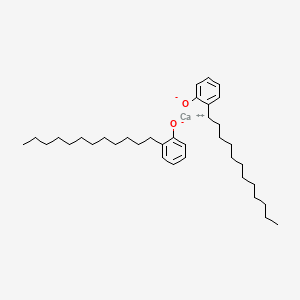
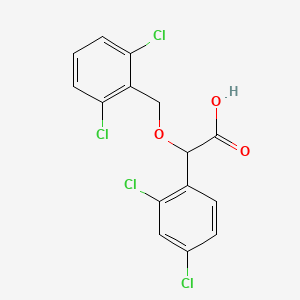
![Sodium 6,7-bis[(phenylsulfonyl)oxy]naphthalene-2-sulfonate](/img/structure/B13759065.png)
